

Application Note: Preparation of MI-2 MALT1 Inhibitor Stock Solution in DMSO

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Compound of Interest

Compound Name: MI 2 MALT1 inhibitor

Cat. No.: B609022

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Audience: Researchers, scientists, and drug development professionals.

Introduction MI-2 is a cell-permeable, irreversible small molecule inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[1][2] MALT1 is a paracaspase that plays a critical role in NF- κ B signaling pathways, which are essential for the activation, proliferation, and survival of immune cells.[3] Specifically, MALT1's proteolytic activity is linked to the pathogenesis of certain cancers, such as Activated B Cell-like Diffuse Large B Cell Lymphoma (ABC-DLBCL).[4] MI-2 binds directly to MALT1, suppressing its protease function with an IC₅₀ of 5.84 μ M.[5][6][7] This inhibition blocks the cleavage of MALT1 substrates, leading to the downregulation of NF- κ B activity and selective growth inhibition in MALT1-dependent cancer cell lines.[4][6] This document provides detailed protocols for the preparation, storage, and application of a stock solution of MI-2 in Dimethyl Sulfoxide (DMSO).

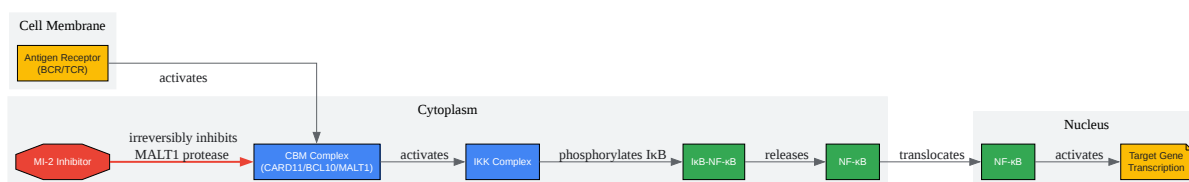
MI-2 MALT1 Inhibitor Properties

A summary of the key physicochemical and biological properties of MI-2 is presented below. This data is essential for accurate stock solution preparation and experimental design.

Property	Value	Reference(s)
CAS Number	1047953-91-2	[1][6][7]
Molecular Formula	C ₁₉ H ₁₇ Cl ₃ N ₄ O ₃	[6][7][8]
Molecular Weight	455.72 g/mol	[5][6][7]
Appearance	White to off-white solid	[6]
Purity	≥98%	[1][7]
IC ₅₀	5.84 μM (for MALT1 protease activity)	[1][6][7]
Solubility in DMSO	≥46 mg/mL (100.94 mM). Note: Solubility can be affected by the purity and water content of DMSO. Using fresh, anhydrous DMSO is highly recommended.[5][6]	[1][5][6]
In Vitro Activity (GI ₅₀)	0.2 μM (HBL-1), 0.5 μM (TMD8), 0.4 μM (OCI-Ly3), 0.4 μM (OCI-Ly10)	[5][6][9]

MALT1 Signaling Pathway

MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which is crucial for activating the NF-κB pathway downstream of antigen receptors.[10][11] Inhibition of MALT1's proteolytic activity by MI-2 disrupts this signaling cascade.



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Caption: MALT1's role in the NF-κB pathway and its inhibition by MI-2.

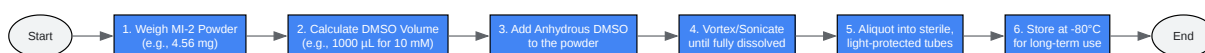
Experimental Protocols

Materials and Equipment

- MI-2 MALT1 Inhibitor powder
- Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
- Sterile, amber microcentrifuge tubes or cryovials
- Calibrated analytical balance
- Vortex mixer
- Sonicator (optional, recommended for higher concentrations)[12]
- Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Protocol for Preparing a 10 mM MI-2 Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro experiments.



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Caption: Workflow for preparing MI-2 MALT1 inhibitor stock solution in DMSO.

Step-by-Step Procedure:

- Safety First: Perform all steps in a well-ventilated area or chemical fume hood, wearing appropriate PPE.
- Calculation: Use the following formula to determine the required volume of DMSO:
 - $\text{Volume (L)} = \text{Mass (g)} / (\text{Molecular Weight (g/mol)} \times \text{Molar Concentration (mol/L)})$

- Example for 1 mL of a 10 mM stock:
 - Mass needed = $0.010 \text{ mol/L} \times 455.72 \text{ g/mol} \times 0.001 \text{ L} = 0.004557 \text{ g} = 4.56 \text{ mg}$
 - Volume of DMSO = 1 mL
- Weighing: Accurately weigh the calculated mass of MI-2 powder (e.g., 4.56 mg) and place it into a sterile microcentrifuge tube.
- Dissolving: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the MI-2 powder.
- Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to ensure complete dissolution, especially for higher concentrations.^[12] The solution should be clear and free of particulates.
- Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 μL) in sterile, amber cryovials.
- Storage: Store the aliquots at -80°C for long-term stability.^[6]^[12]

Application Protocol: In Vitro Cell-Based Assay

This protocol provides a general methodology for treating cultured cells with MI-2.

- Cell Plating: Seed cells in appropriate culture plates and allow them to adhere overnight under standard culture conditions.
- Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM MI-2 DMSO stock solution at room temperature.
- Serial Dilution: Prepare serial dilutions of the MI-2 stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 μM).^[6]
 - Important: Ensure the final concentration of DMSO in the culture medium is consistent across all treatments, including the vehicle control, and is non-toxic to the cells (typically $\leq 0.1\%$).

- Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of MI-2 or a vehicle control (medium with the same final DMSO concentration).
- Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).[6]
- Analysis: Following incubation, assess the cellular response using appropriate methods, such as cell viability assays (e.g., luminescence-based ATP quantification), proliferation analysis, or western blotting for MALT1 substrate cleavage.[5][12]

Storage and Stability

Proper storage is critical to maintain the integrity and activity of the MI-2 inhibitor.

Form	Storage Temperature	Shelf Life	Reference(s)
Solid Powder	-20°C	~3 years	[6][12]
DMSO Solution	-80°C	~2 years	[6][12]
DMSO Solution	-20°C	~1 year	[6][12]

Note: Avoid repeated freeze-thaw cycles of the stock solution. Use freshly prepared working solutions for all experiments.

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